N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide
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Overview
Description
N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide: is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a dimethoxyphenyl group and a hydroxyimino-oxo-butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with an appropriate acylating agent, such as acetyl chloride, under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the oxime group to an amine, using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with a similar dimethoxyphenyl structure but different pharmacological properties.
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine): Another compound with a dimethoxyphenyl group, used as a potent agonist of serotonin receptors.
Uniqueness: N-(2,5-Dimethoxy-phenyl)-2-hydroxyimino-3-oxo-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it has a hydroxyimino-oxo-butyramide moiety that allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H14N2O5 |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C12H14N2O5/c1-7(15)11(14-17)12(16)13-9-6-8(18-2)4-5-10(9)19-3/h4-6,15H,1-3H3,(H,13,16)/b11-7+ |
InChI Key |
SWSUVHFHVVJHAA-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)NC1=C(C=CC(=C1)OC)OC)\N=O)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=C(C=CC(=C1)OC)OC)N=O)O |
Origin of Product |
United States |
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